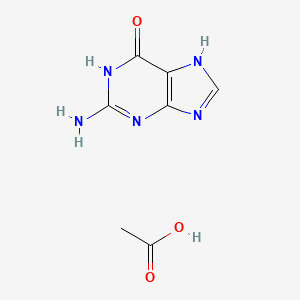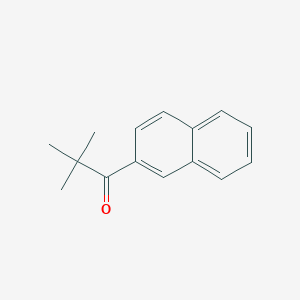
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-氯苯基)-3-(二甲基氨基)丙-2-烯醛是一种有机化合物,属于烯醛类,其特征是存在一个与醛基共轭的双键。
准备方法
合成路线和反应条件
(E)-2-(4-氯苯基)-3-(二甲基氨基)丙-2-烯醛的合成可以通过几种方法实现。一种常见的方法是,在碱如氢氧化钠存在的情况下,使 4-氯苯甲醛与二甲胺缩合。反应通常在温和条件下进行,烯醛的形成是由水的消除促成的。
工业生产方法
在工业环境中,(E)-2-(4-氯苯基)-3-(二甲基氨基)丙-2-烯醛的生产可能涉及连续流动工艺,以确保高产率和纯度。催化剂和优化的反应条件被用来提高合成效率。
化学反应分析
反应类型
(E)-2-(4-氯苯基)-3-(二甲基氨基)丙-2-烯醛可以进行多种化学反应,包括:
氧化: 醛基可以被氧化形成相应的羧酸。
还原: 双键和醛基可以被还原形成相应的醇。
取代: 苯环上的氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 甲醇钠或氰化钾等亲核试剂可用于取代反应。
主要产物
氧化: 4-氯苯甲酸
还原: 2-(4-氯苯基)-3-(二甲基氨基)丙-1-醇
取代: 取决于所用亲核试剂的不同,各种取代的苯基衍生物。
科学研究应用
(E)-2-(4-氯苯基)-3-(二甲基氨基)丙-2-烯醛在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 作为开发新型药物的先导化合物进行研究。
工业: 用于生产特种化学品和材料。
作用机制
(E)-2-(4-氯苯基)-3-(二甲基氨基)丙-2-烯醛的作用机制取决于其具体应用。在药物化学中,它可能与酶或受体等分子靶标相互作用,调节其活性。二甲基氨基的存在可以增强其与生物靶标的结合亲和力,而 4-氯苯基可以影响其药代动力学特性。
相似化合物的比较
类似化合物
- (E)-2-(4-氟苯基)-3-(二甲基氨基)丙-2-烯醛
- (E)-2-(4-溴苯基)-3-(二甲基氨基)丙-2-烯醛
- (E)-2-(4-甲基苯基)-3-(二甲基氨基)丙-2-烯醛
独特性
(E)-2-(4-氯苯基)-3-(二甲基氨基)丙-2-烯醛的独特性在于苯环上存在氯原子,它可以影响其反应性和生物活性。与具有不同取代基的类似物相比,氯原子可能增强其吸电子性,从而影响其化学行为和与生物靶标的相互作用。
属性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC 名称 |
(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7- |
InChI 键 |
WYRALGSIFBXIIV-YFHOEESVSA-N |
手性 SMILES |
CN(C)/C=C(/C=O)\C1=CC=C(C=C1)Cl |
规范 SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)

![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)
![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)

![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)


